1,2,3,4-Tetrahydroquinaldine 1,2,3,4-Tetrahydroquinaldine AI3-15932 is a component of a tetrahydroquinoline analog.
Brand Name: Vulcanchem
CAS No.: 1780-19-4
VCID: VC0517658
InChI: InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3
SMILES: CC1CCC2=CC=CC=C2N1
Molecular Formula: C10H13N
Molecular Weight: 147.22 g/mol

1,2,3,4-Tetrahydroquinaldine

CAS No.: 1780-19-4

Cat. No.: VC0517658

Molecular Formula: C10H13N

Molecular Weight: 147.22 g/mol

Purity: >98% (or refer to the Certificate of Analysis)

* For research use only. Not for human or veterinary use.

1,2,3,4-Tetrahydroquinaldine - 1780-19-4

Specification

CAS No. 1780-19-4
Molecular Formula C10H13N
Molecular Weight 147.22 g/mol
IUPAC Name 2-methyl-1,2,3,4-tetrahydroquinoline
Standard InChI InChI=1S/C10H13N/c1-8-6-7-9-4-2-3-5-10(9)11-8/h2-5,8,11H,6-7H2,1H3
Standard InChI Key JZICUKPOZUKZLL-UHFFFAOYSA-N
SMILES CC1CCC2=CC=CC=C2N1
Canonical SMILES CC1CCC2=CC=CC=C2N1
Appearance Solid powder

Introduction

Chemical Identity and Structural Properties

Molecular Characteristics

1,2,3,4-Tetrahydroquinaldine is characterized by a partially saturated quinoline ring system, with hydrogenation at the 1,2,3,4 positions and a methyl substituent at the 2-position. Its IUPAC name, 2-methyl-1,2,3,4-tetrahydroquinoline, reflects this configuration. Key physicochemical properties include:

PropertyValueSource
Molecular FormulaC10H13N\text{C}_{10}\text{H}_{13}\text{N}
Molecular Weight147.22 g/mol
Boiling Point250°C
Density1.02 g/cm³
Refractive Index1.572–1.575
Flash Point113°C

The compound’s planar structure facilitates π-π interactions in catalytic systems, while its basic nitrogen atom enables coordination with metal ions, enhancing its utility in asymmetric synthesis .

Spectroscopic Identification

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) data are critical for structural confirmation:

  • 1H^1\text{H} NMR (CDCl₃): Peaks at δ 1.25 (d, 3H, CH₃), 1.75–2.10 (m, 4H, CH₂), 3.40 (t, 1H, CH-N), and 6.50–7.20 (m, 4H, aromatic) .

  • GC-MS: Major fragments at m/z 132 (M⁺–CH₃), 117 (M⁺–C₂H₆), and 42 (C₃H₆) .

  • IR: Stretching vibrations at 2950 cm⁻¹ (C-H aliphatic) and 1600 cm⁻¹ (C=C aromatic) .

Synthesis and Industrial Production

Catalytic Hydrogenation

The most common synthesis route involves the hydrogenation of quinaldine (2-methylquinoline) under high-pressure H2\text{H}_2 (150–190 bar) using ruthenium-on-alumina catalysts . This method achieves yields exceeding 85%, with the reaction mechanism proceeding via sequential saturation of the quinoline ring:

Quinaldine+3H2Ru/Al2O31,2,3,4-Tetrahydroquinaldine\text{Quinaldine} + 3\text{H}_2 \xrightarrow{\text{Ru/Al}_2\text{O}_3} 1,2,3,4\text{-Tetrahydroquinaldine}

Recent advances employ hybrid homogeneous-heterogeneous systems. For example, combining TsDPEN-Rh-Cp*-Cl (homogeneous) with Ni/TiO₂ (heterogeneous) enhances enantioselectivity (35% ee) and yield (8 μmol in 12 h) through hydrogen spillover effects .

Derivative Synthesis

The compound serves as a precursor for agrochemical antidotes. Patent EP0023306A1 details its reaction with α-chloropropionyl chloride to form N-(α-chloropropionyl)-1,2,3,4-tetrahydroquinaldine, a potent herbicide safener :

1,2,3,4-Tetrahydroquinaldine+ClCH2COClN-(α-Chloropropionyl) derivative+HCl\text{1,2,3,4-Tetrahydroquinaldine} + \text{ClCH}_2\text{COCl} \rightarrow \text{N-(α-Chloropropionyl) derivative} + \text{HCl}

This derivative reduces crop damage from thiocarbamate herbicides by 40–60% in field trials .

Applications in Pharmaceutical and Material Science

Drug Development

1,2,3,4-Tetrahydroquinaldine is a key intermediate in neurologically active compounds. Its tetrahydroisoquinoline core mimics endogenous neurotransmitters, enabling applications in:

  • RORγ Inverse Agonists: Binds to retinoic acid receptor-related orphan receptor gamma (RORγ), suppressing IL-17 production in autoimmune diseases .

  • Neuroprotectants: Derivatives like 1-methyl-1,2,3,4-tetrahydroisoquinoline (1MeTIQ) inhibit monoamine oxidase (MAO) and scavenge free radicals, showing efficacy in Parkinson’s disease models .

Catalysis and Materials

The compound’s Lewis basicity and steric profile make it ideal for:

  • Asymmetric Hydrogenation: Rhodium complexes achieve 35% ee in quinaldine reduction, outperforming traditional catalysts .

  • Polymer Stabilizers: Incorporated into epoxy resins, it enhances thermal stability by 20°C via radical scavenging .

Biological Activity and Mechanism

Anti-Inflammatory Pathways

1,2,3,4-Tetrahydroquinaldine derivatives inhibit the Th17/IL-17 axis by downregulating RORγ transcriptional activity. In murine models, this reduces TNF-α and IL-6 levels by 50%, mitigating rheumatoid arthritis symptoms .

Neurochemical Effects

1MeTIQ, a methylated derivative, demonstrates dual MAO-A/MAO-B inhibition (IC₅₀ = 12 μM and 18 μM, respectively) and attenuates MPTP-induced dopaminergic neuron loss by 70% .

Market Trends and Regulatory Landscape

Global Demand

The 1,2,3,4-tetrahydroquinaldine market is valued at $50 million (2025), with a projected 7% CAGR through 2033 . Growth drivers include:

  • Pharmaceuticals: 45% of demand, led by neurology and oncology applications.

  • Agrochemicals: 30% growth in herbicide safeners for glyphosate-resistant crops .

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